molecular formula C15H27N B13254147 N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine

N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine

Cat. No.: B13254147
M. Wt: 221.38 g/mol
InChI Key: QWRWWKZAHHUUSP-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with an ethyl group and an amine group attached to a dicyclopropylmethyl moiety. Its distinct structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with dicyclopropylmethylamine. The process begins with the formation of an imine intermediate, followed by reduction to yield the desired amine. Common reagents used in this synthesis include sodium cyanoborohydride or triacetoxyborohydride as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Secondary or tertiary amines

Scientific Research Applications

N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

  • N-(dicyclopropylmethyl)-cyclohexanamine
  • N-(dicyclopropylmethyl)-4-methylcyclohexan-1-amine
  • N-(dicyclopropylmethyl)-4-isopropylcyclohexan-1-amine

Uniqueness

N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine stands out due to its specific substitution pattern on the cyclohexane ring, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine

InChI

InChI=1S/C15H27N/c1-2-11-3-9-14(10-4-11)16-15(12-5-6-12)13-7-8-13/h11-16H,2-10H2,1H3

InChI Key

QWRWWKZAHHUUSP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC(C2CC2)C3CC3

Origin of Product

United States

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